2-Butyne-1,4-diol-(1,1,4,4)-d4
Overview
Description
2-Butyne-1,4-diol-(1,1,4,4)-d4 is a deuterated form of 2-Butyne-1,4-diol, where the hydrogen atoms at positions 1 and 4 are replaced with deuterium. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyne-1,4-diol-(1,1,4,4)-d4 typically involves the deuteration of 2-Butyne-1,4-diol. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium gas used in the process is often sourced from heavy water (D2O).
Chemical Reactions Analysis
Types of Reactions: 2-Butyne-1,4-diol-(1,1,4,4)-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Butyne-1,4-diol-(1,1,4,4)-d4 has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Applied in the synthesis of specialty chemicals and materials where isotopic labeling is required.
Mechanism of Action
The mechanism of action of 2-Butyne-1,4-diol-(1,1,4,4)-d4 is primarily related to its role as a labeled compound. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows researchers to study the molecular targets and pathways involved in the reactions and transformations of the compound.
Comparison with Similar Compounds
2-Butyne-1,4-diol: The non-deuterated form of the compound.
2-Butene-1,4-diol: A similar compound with a double bond instead of a triple bond.
1,4-Butanediol: A saturated analog with no multiple bonds.
Comparison:
2-Butyne-1,4-diol-(1,1,4,4)-d4: is unique due to its isotopic labeling, which provides distinct advantages in tracing and analytical studies.
2-Butyne-1,4-diol: shares similar chemical properties but lacks the isotopic labeling.
2-Butene-1,4-diol: and differ in their bonding and reactivity, with the former having a double bond and the latter being fully saturated.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,1,4,4-tetradeuteriobut-2-yne-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDJFQGPPSQZKI-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#CC([2H])([2H])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661849 | |
Record name | (~2~H_4_)But-2-yne-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688790-78-5 | |
Record name | (~2~H_4_)But-2-yne-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.